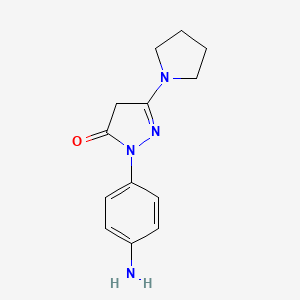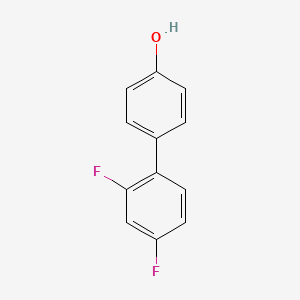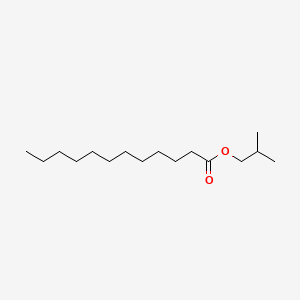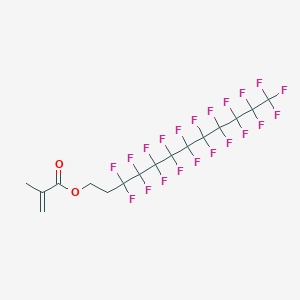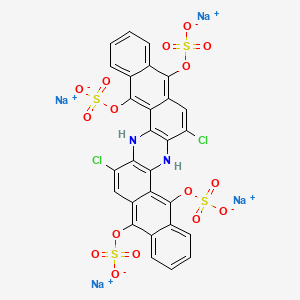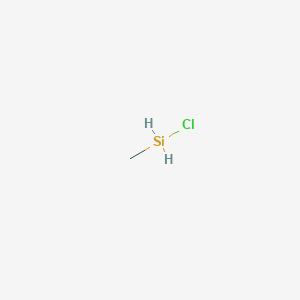
Chloro(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(methyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom and a methyl group. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes. This compound is used as an intermediate in the production of silicones and other organosilicon compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(methyl)silane is the Müller-Rochow process. In this process, silicon is reacted with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The reaction can be represented as follows: [ \text{Si} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{SiCl}_3 ]
Industrial Production Methods: Industrial production of this compound involves the use of fluidized bed reactors. Silicon-copper alloys or finely ground blends of silicon and copper are used as catalysts. The reaction mixture is condensed to separate the raw silane mixture from unreacted chloromethane, which is then fed back into the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(methyl)silane undergoes various chemical reactions, including hydrolysis, alcoholysis, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to produce hydrogen chloride and siloxanes.
Alcoholysis: Reaction with alcohols to form alkoxysilanes.
Reduction: this compound can be reduced using lithium aluminium hydride to form silanes.
Major Products:
Hydrolysis: Produces siloxanes and hydrogen chloride.
Alcoholysis: Produces alkoxysilanes.
Reduction: Produces silanes.
Wissenschaftliche Forschungsanwendungen
Chloro(methyl)silane has a wide range of applications in scientific research and industry:
Wirkmechanismus
Chloro(methyl)silane can be compared with other chlorosilanes such as:
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of organosilicon compounds. It is particularly valuable in the production of silicones and surface modification applications .
Vergleich Mit ähnlichen Verbindungen
- Methyltrichlorosilane: Used for inducing branching and cross-linking in silicone polymers.
- Dimethyldichlorosilane: Produces linear siloxane polymers.
- Trimethylsilyl chloride: Used to end backbone chains in silicone synthesis .
Eigenschaften
CAS-Nummer |
993-00-0 |
|---|---|
Molekularformel |
CH3ClSi |
Molekulargewicht |
78.57 g/mol |
IUPAC-Name |
chloro(methyl)silane |
InChI |
InChI=1S/CH3ClSi/c1-3-2/h1H3 |
InChI-Schlüssel |
BTZZXIBNPZFHDX-UHFFFAOYSA-N |
SMILES |
C[SiH2]Cl |
Kanonische SMILES |
C[Si]Cl |
Flammpunkt |
-9 °C |
Key on ui other cas no. |
993-00-0 |
Physikalische Beschreibung |
Methyl chlorosilane is a colorless gas with a distinctive odor. It is insoluble in water. Its vapors are heavier than air. Contact with the material causes severe irritation to skin, eyes, and mucous membranes. It is toxic by ingestion and skin absorption. It is also a dangerous fire risk. It is used to make water repellent materials. Prolonged exposure of container to fire or intense heat may result in their violent rupturing and rocketing. COLOURLESS LIQUID. |
Piktogramme |
Flammable; Compressed Gas; Corrosive |
Löslichkeit |
Solubility in water: reaction |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 18.3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


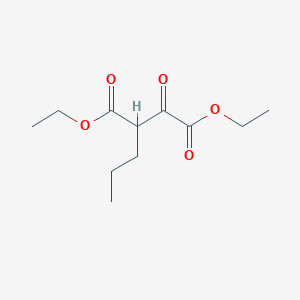
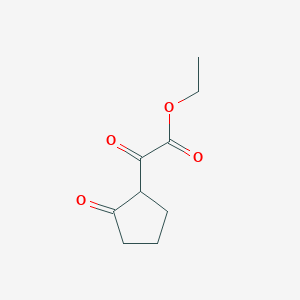
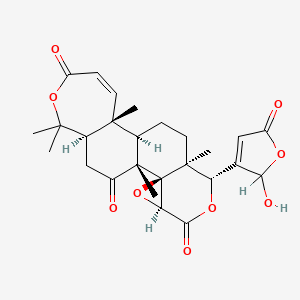
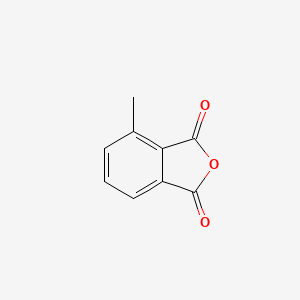
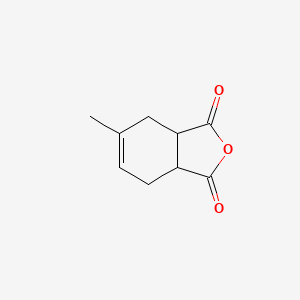

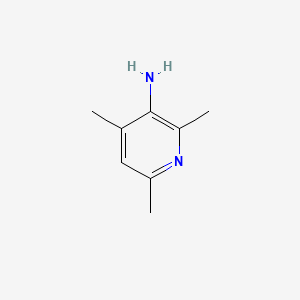
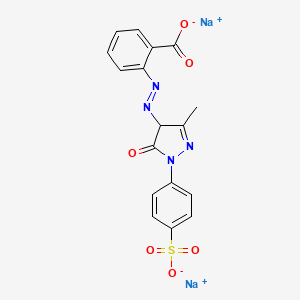
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)
